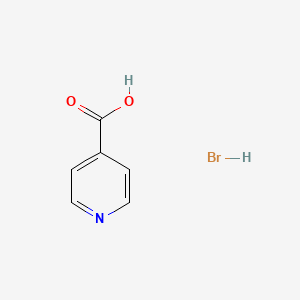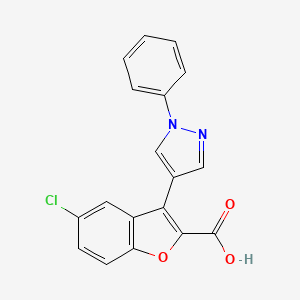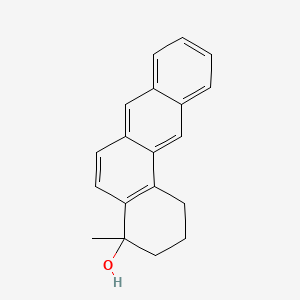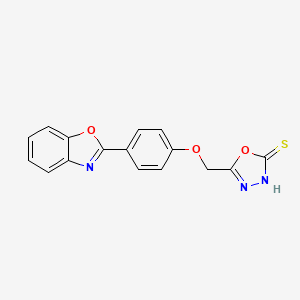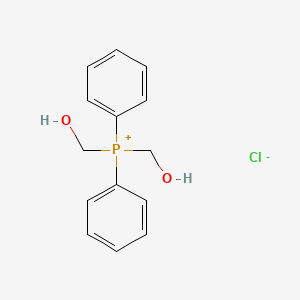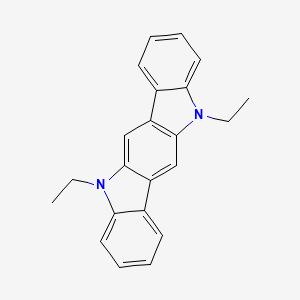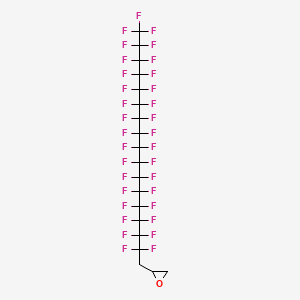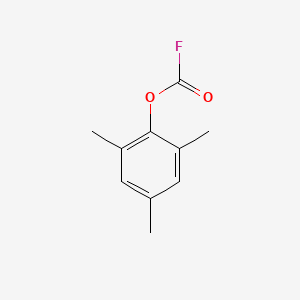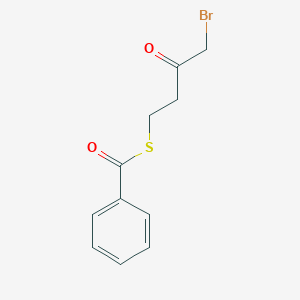
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitrobenzaldehyde with anthranilic acid to form 2-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is often purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and mild bases.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one.
Oxidation: 2-(Formylmethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one or 2-(Carboxymethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one.
科学研究应用
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group and quinazolinone core are crucial for this interaction, as they form hydrogen bonds and hydrophobic interactions with the enzyme.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
103952-90-5 |
|---|---|
分子式 |
C15H10ClN3O3 |
分子量 |
315.71 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-4-2-1-3-12(13)15(20)18(14)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2 |
InChI 键 |
NRELQJFEHXWZEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


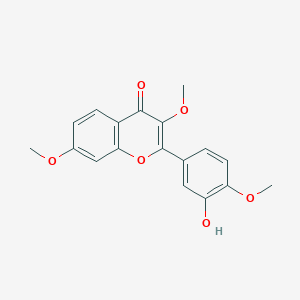
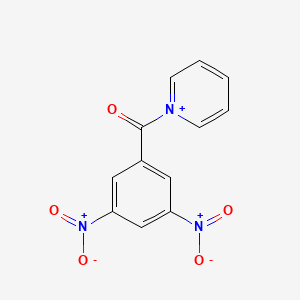
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
